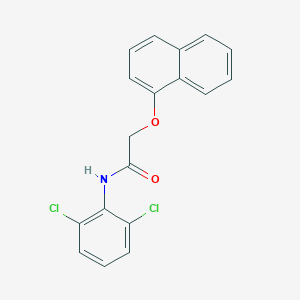

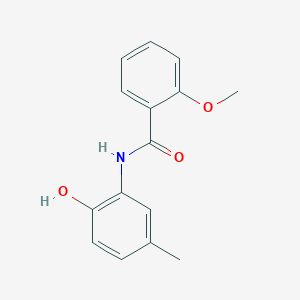

N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Paracetamol is a non-opioid drug that is used to relieve mild to moderate pain and reduce fever.

Mechanism of Action

The exact mechanism of action of paracetamol is not fully understood. However, it is believed that paracetamol works by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Paracetamol is also thought to act on the central nervous system to reduce the perception of pain.

Biochemical and Physiological Effects:

Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours after ingestion. Paracetamol is metabolized in the liver by conjugation with glucuronic acid and sulfate. The metabolites are excreted in the urine. Paracetamol is generally well-tolerated and has a low incidence of side effects. However, high doses of paracetamol can cause liver damage and toxicity.

Advantages and Limitations for Lab Experiments

Paracetamol is a widely used drug that has been extensively studied for its pharmacological properties. It is a relatively safe drug that is well-tolerated by most individuals. Paracetamol is also readily available and inexpensive, making it a popular choice for laboratory experiments. However, the use of paracetamol in laboratory experiments is limited by its specificity. Paracetamol is primarily used as an analgesic and antipyretic drug and may not be suitable for experiments that require a more specific pharmacological effect.

Future Directions

There are several areas of research that could be explored in the future regarding paracetamol. One area of interest is the potential use of paracetamol in the treatment of cancer. Paracetamol has been shown to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of cancer-related pain and inflammation. Additionally, paracetamol has been shown to have a potential role in the prevention of cancer by inhibiting the production of prostaglandins, which are involved in the development of cancer.

Another area of interest is the potential use of paracetamol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Paracetamol has been shown to have neuroprotective properties and could be beneficial in the treatment of these diseases.

Conclusion:

Paracetamol is a widely used analgesic and antipyretic drug that has been extensively studied for its pharmacological properties. It is a relatively safe drug that is well-tolerated by most individuals. Paracetamol has been investigated for its potential use in other applications, such as the treatment of cancer and neurodegenerative diseases. Future research could explore these areas further and provide new insights into the potential uses of paracetamol.

Synthesis Methods

Paracetamol is synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction results in the formation of paracetamol and acetic acid as a byproduct. The synthesis of paracetamol is a well-established process that has been optimized for industrial production.

Scientific Research Applications

Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever in humans. However, paracetamol has also been studied for its potential use in other applications. For example, paracetamol has been investigated for its neuroprotective effects in the treatment of traumatic brain injury and stroke. Additionally, paracetamol has been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent.

properties

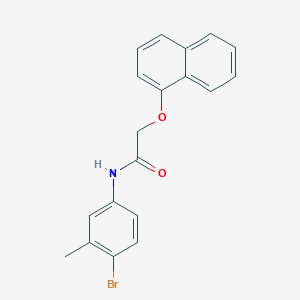

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-11-7-8-13(14(17)9-11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |

InChI Key |

QNYXUFBZVOHAPM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)O |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

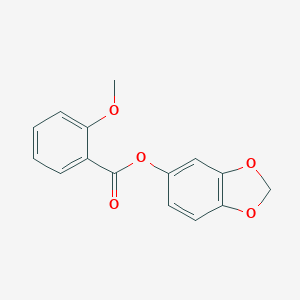

![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)

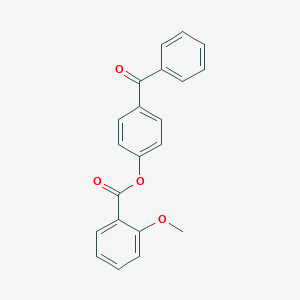

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)

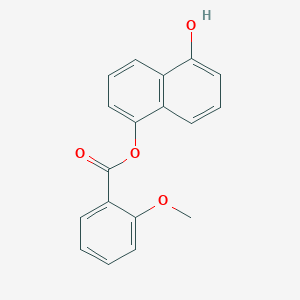

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)